
4-Heptyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Heptyl-1,3-dioxane is an organic compound with the molecular formula C₁₁H₂₂O₂. It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Heptyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl₄) and iodine have also been used under mild reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale acetalization processes. The use of efficient catalysts and continuous removal of water are crucial for high yields and purity. The reaction conditions are optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4-Heptyl-1,3-dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as organolithium (RLi) and Grignard reagents (RMgX) can react with this compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction can yield alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Heptyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, it forms peroxides upon exposure to air, which can further decompose to yield various products . The compound’s structure allows it to participate in a range of chemical reactions, making it a versatile intermediate in synthetic chemistry .
Comparison with Similar Compounds
- 2-Nonyl acetate
- 2-Hexyltetrahydrofuran
- 3-Hexyl-4-hydroxytetrahydropyran
- Decane-1,3-diol
Comparison: 4-Heptyl-1,3-dioxane is unique due to its specific ring structure and the presence of a heptyl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications .
Properties
CAS No. |
2244-84-0 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
4-heptyl-1,3-dioxane |
InChI |
InChI=1S/C11H22O2/c1-2-3-4-5-6-7-11-8-9-12-10-13-11/h11H,2-10H2,1H3 |
InChI Key |
QYZZNUVMZQGMHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CCOCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


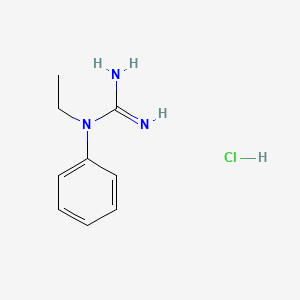

![4-[(E)-(3-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746874.png)
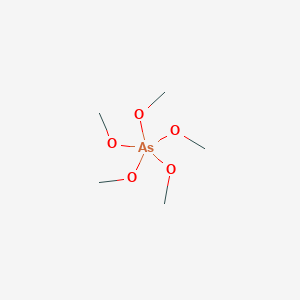
![4-[(4-{[4-(2,5-Dimethyl-1h-pyrrol-1-yl)phenyl]sulfonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B14746887.png)
![1H-5,10b-Propanobenzo[h]isoquinoline](/img/structure/B14746894.png)
![[(2S,5R)-2-[5-(3-aminopropyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B14746901.png)
![N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14746902.png)
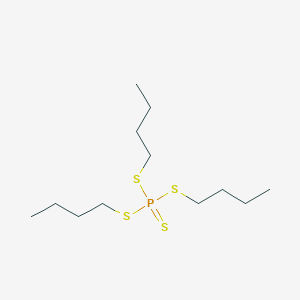


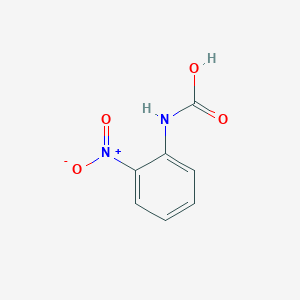
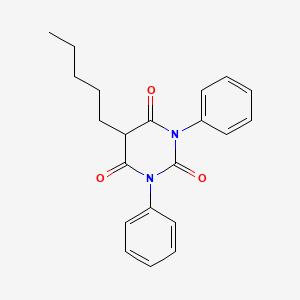
![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14746940.png)
